molecular formula C8H16N2O4 B563863 Nepsilon-(1-Carboxymethyl)-L-lysine-d4 CAS No. 936233-18-0

Nepsilon-(1-Carboxymethyl)-L-lysine-d4

Cat. No.: B563863
CAS No.: 936233-18-0
M. Wt: 208.25
InChI Key: NUXSIDPKKIEIMI-WCEGGVOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product. This compound is a nonenzymatic chemical modification of lysine, which is an amino acid. It is often used in scientific research to study the effects of glycation and its role in various diseases, including diabetes and cancer .

Mechanism of Action

Target of Action

CML-d4, also known as (2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid or Nepsilon-(1-Carboxymethyl)-L-lysine-d4, is primarily targeted at the BCR-ABL1 oncoprotein . This oncoprotein plays a pivotal role in the pathology, diagnosis, and treatment of Chronic Myeloid Leukemia (CML) . The BCR-ABL1 fusion protein is an optimal target for tyrosine kinase inhibitors (TKIs) that aim for the adenosine triphosphate (ATP) binding site of ABL1 .

Mode of Action

The compound interacts with its targets, particularly the BCR-ABL1 oncoprotein, to inhibit the phosphorylation of the tyrosine residues on substrates . This impedes the downstream signaling effects of the oncogenic protein . Mutations can occur in the atp binding site of abl1, causing resistance by preventing the binding of many of these drugs .

Biochemical Pathways

The presence of the fusion oncogene BCR-ABL1 leads to the clonal expansion of hematopoietic stem cells (HSC) and the pathogenesis of CML . BCR-ABL1 contributes to CML leukemia stem cells (LSCs), identified by survival promotion, the capacity of self-renewal, and differentiation to aberrant hematopoietic subsets and resistance to apoptosis through the activation of various signaling molecules and pathways in downstream of the BCR-ABL protein .

Pharmacokinetics

CML-d4 is a deuterium-labeled compound . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of CML-d4’s action are primarily seen in the inhibition of the BCR-ABL1 oncoprotein . This results in the disruption of the uncontrolled proliferation of myeloid cells, a characteristic feature of CML .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nepsilon-(1-Carboxymethyl)-L-lysine-d4 typically involves the reaction of lysine with glyoxal or methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a pH of around 7.4, which is the physiological pH. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used to study the compound’s properties and its role in biological systems .

Scientific Research Applications

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 has a wide range of applications in scientific research:

    Chemistry: It is used to study the Maillard reaction and the formation of advanced glycation end products.

    Biology: Researchers use it to investigate the role of glycation in aging and cellular processes.

    Medicine: The compound is studied for its involvement in diseases such as diabetes, cancer, and cardiovascular diseases.

    Industry: It is used in the development of diagnostic tools and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form of the compound.

    Nepsilon-(1-Carboxyethyl)-L-lysine: Another advanced glycation end product formed by the reaction of lysine with methylglyoxal.

    Nepsilon-(1-Carboxymethyl)-L-arginine: A similar compound formed by the glycation of arginine.

Uniqueness

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is unique due to its deuterated form, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological samples, providing valuable insights into its role in various physiological and pathological processes .

Properties

IUPAC Name

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-WCEGGVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669796
Record name N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936233-18-0
Record name N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.